molecular formula C13H14ClN3O2 B2775112 benzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate CAS No. 957041-13-3

benzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate

Cat. No.: B2775112
CAS No.: 957041-13-3
M. Wt: 279.72
InChI Key: KZHDPZONCIXHEG-UHFFFAOYSA-N
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Description

Benzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate is a chemical compound that belongs to the class of carbamates It features a benzyl group attached to a carbamate moiety, which is further linked to a pyrazole ring substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate typically involves the reaction of benzyl chloroformate with 5-chloro-1,3-dimethyl-1H-pyrazol-4-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Benzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of benzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(5-chloro-1H-pyrazol-4-yl)carbamate
  • Benzyl N-(1,3-dimethyl-1H-pyrazol-4-yl)carbamate
  • Benzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-3-yl)carbamate

Uniqueness

Benzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate is unique due to the specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methyl groups on the pyrazole ring can enhance its binding affinity to certain molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

benzyl N-(5-chloro-1,3-dimethylpyrazol-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-9-11(12(14)17(2)16-9)15-13(18)19-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHDPZONCIXHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1NC(=O)OCC2=CC=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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